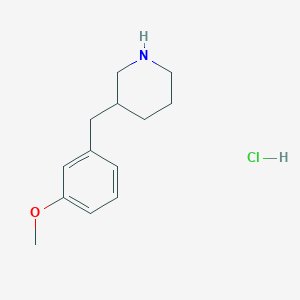
3-(3-Methoxybenzyl)piperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-step chemical reactions with high yields. For instance, a compound with a similar methoxybenzyl and piperidine structure was synthesized through a two-step reaction, achieving a 92% yield, confirmed by IR, NMR, and mass spectrometry techniques (Kuswardani et al., 2020). Another synthesis approach involved ferulic acid acetylation followed by reaction with piperazine, yielding a product confirmed through various spectroscopic methods (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied. Crystal structure analyses reveal that these compounds can adopt specific conformations, such as flattened boat or sofa conformations, depending on the substituents and conditions. The structure is further characterized by the orientation of pendant benzene rings and the presence of hydrogen bonding, which plays a significant role in the compound’s stability and reactivity (Nesterov, 2004).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to the formation of compounds with significant biological activity. For example, reactions involving oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines result in optically pure products, highlighting the chemical versatility of these compounds (Ruano, Alemán, & Cid, 2006). Additionally, Claisen-Schmidt type reactions have been employed to synthesize dienones, demonstrating the compounds' reactivity towards forming complex structures (Koshetova et al., 2022).
Physical Properties Analysis
The physical properties of “3-(3-Methoxybenzyl)piperidine Hydrochloride” and related compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are determined using techniques like X-ray crystallography, which reveals the conformation of the piperidine ring and its interactions with substituents, impacting the compound's overall stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, are essential for designing compounds with desired functions. Studies on substituted N-benzyl piperidines have explored their affinities for central nervous system receptors, demonstrating the impact of structural modifications on biological activity (Tacke et al., 2003). These insights are valuable for the development of compounds with specific pharmacological properties.
Aplicaciones Científicas De Investigación
Pharmacological Properties of Sila-Analogues :
- Sila-analogues of σ ligands like 1‘-organylspiro[indane-1,4‘-piperidine] have been synthesized, including variants with a silicon atom replacing the carbon spirocenter. These compounds, including their hydrochlorides, exhibit affinities for various central nervous system receptors, offering insights into receptor binding and the potential for developing targeted therapies (Tacke et al., 2003).
Inhibitory Activity Toward Phosphodiesterase 5 :
- Compounds such as 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been synthesized and evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5). These compounds, including their hydrochloride forms, show potential for vascular disease treatment, highlighting the pharmacological significance of similar benzylpiperidine derivatives (Watanabe et al., 2000).
Applications in Analgesic Synthesis :
- Research on the cyclization products of substituted tetrahydropyridines and piperidinols has led to the discovery of compounds with potential analgesic properties. These studies are crucial for developing new analgesics and understanding the chemical transformations of benzylpiperidine derivatives (Kametani et al., 1973).
Antimicrobial Activity of Pyridine Derivatives :
- The synthesis of novel pyridine derivatives, including those with piperidine modifications, has been explored for antimicrobial applications. These compounds, including their hydrochloride salts, exhibit varying degrees of antimicrobial activity, contributing to the search for new antimicrobial agents (Patel et al., 2011).
Potential Anti-Alzheimer's Agents :
- Benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one, including compounds similar to 3-(3-Methoxybenzyl)piperidine Hydrochloride, have been synthesized and evaluated for their anti-Alzheimer's activity. These studies are significant in the context of neurodegenerative disease research and drug development (Gupta et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQAQRNCIJUOLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588798 |
Source


|
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)piperidine Hydrochloride | |
CAS RN |
179480-58-1 |
Source


|
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

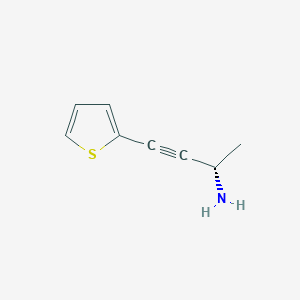

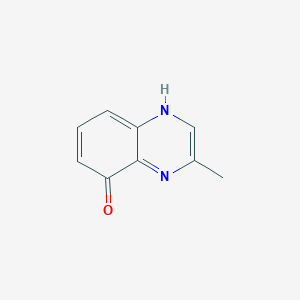
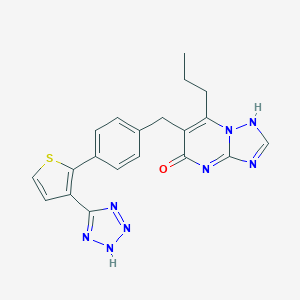
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
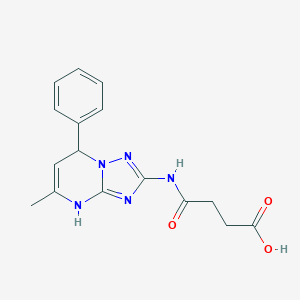
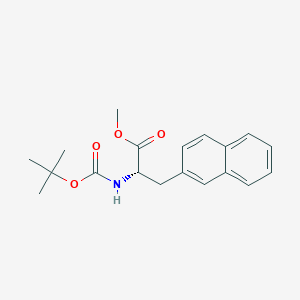
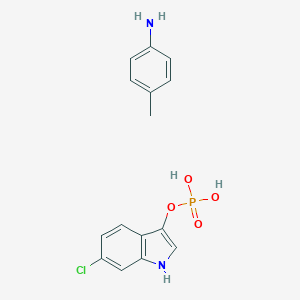
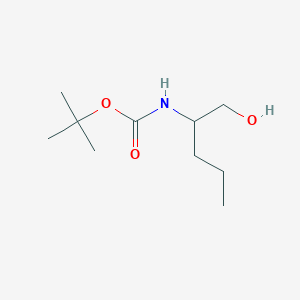
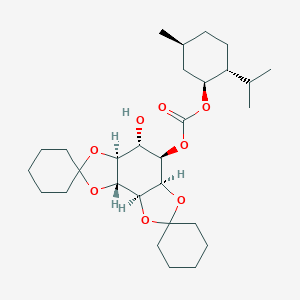

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)